molecular formula C21H17N3O5 B12203155 (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12203155
M. Wt: 391.4 g/mol
InChI Key: FBNQRXBTTVJODG-HTXNQAPBSA-N
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Description

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione is a complex organic compound that features multiple functional groups, including a hydroxy group, a methoxyphenyl group, an oxazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione can be achieved through a multi-step organic synthesis process. The key steps typically involve:

    Formation of the pyrrolidine-2,3-dione core: This can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the oxazole ring: This step may involve the condensation of an amino acid derivative with a nitrile or other suitable precursor.

    Attachment of the methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

    Formation of the hydroxy(methoxyphenyl)methylidene group: This step may involve the use of a Wittig reaction or similar methodology.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor activity to produce a biological response.

    Interference with cellular pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione: Similar compounds may include other pyrrolidine-2,3-dione derivatives with different substituents.

    Oxazole derivatives: Compounds with similar oxazole rings but different functional groups.

    Pyridine derivatives: Compounds with pyridine rings and various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H17N3O5/c1-12-10-16(23-29-12)24-18(14-4-3-9-22-11-14)17(20(26)21(24)27)19(25)13-5-7-15(28-2)8-6-13/h3-11,18,25H,1-2H3/b19-17+

InChI Key

FBNQRXBTTVJODG-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CN=CC=C4

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CN=CC=C4

Origin of Product

United States

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